molecular formula C22H22N4O3S B2692468 N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-14-0

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2692468
CAS No.: 872689-14-0
M. Wt: 422.5
InChI Key: RORBFCYYYHCMNO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both acetamidophenyl and ethoxyphenyl groups, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Acetamidophenyl Group Addition: The final step involves the acylation of the amine group with acetic anhydride to form the acetamidophenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazine ring or the acetamidophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-acetamidophenyl)-2-((6-(4-phenyl)pyridazin-3-yl)thio)acetamide: Lacks the ethoxy group, potentially altering its biological activity.

Uniqueness

The presence of the ethoxyphenyl group in N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-29-19-9-7-16(8-10-19)20-11-12-22(26-25-20)30-14-21(28)24-18-6-4-5-17(13-18)23-15(2)27/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBFCYYYHCMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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